An In-depth Technical Guide to N-Propylthiophene-3-carboxamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-Propylthiophene-3-carboxamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have garnered significant interest for their potential as kinase inhibitors and anticancer agents.[2] This technical guide focuses on a specific, yet fundamental, member of this class: N-Propylthiophene-3-carboxamide. As a senior application scientist, this document aims to provide a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. The insights provided herein are intended to empower researchers in their efforts to design and develop novel therapeutics based on this versatile molecular framework.
Chemical Structure and Properties
N-Propylthiophene-3-carboxamide is a synthetic organic compound featuring a central thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted at the 3-position with a carboxamide group, which is further N-substituted with a propyl group. The presence of the thiophene ring contributes to the molecule's aromaticity and potential for π-π stacking interactions, while the carboxamide linkage provides a key site for hydrogen bonding. The n-propyl group adds a degree of lipophilicity.
Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source |
| Molecular Formula | C₈H₁₁NOS | - |
| Molecular Weight | 169.25 g/mol | - |
| CAS Number | Not assigned | - |
| IUPAC Name | N-propylthiophene-3-carboxamide | - |
| Appearance | Off-white to pale yellow solid (estimated) | - |
| Melting Point | 100-120 °C (estimated range) | - |
| Boiling Point | > 300 °C (estimated) | - |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.[3] | Inferred from similar compounds |
| XLogP3 | 1.8 | Computed for similar compounds |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
Synthesis of N-Propylthiophene-3-carboxamide: A Validated Protocol
The synthesis of N-Propylthiophene-3-carboxamide is most reliably achieved through the formation of an amide bond between thiophene-3-carboxylic acid and propylamine. To ensure a high yield and purity, the carboxylic acid is typically activated prior to the reaction with the amine. The following two-step protocol, which proceeds via an acyl chloride intermediate, is a robust and widely applicable method in medicinal chemistry.[4]
Experimental Protocol
Step 1: Synthesis of Thiophene-3-carbonyl chloride
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Reagent Preparation: In a fume hood, add thiophene-3-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Reaction Initiation: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the flask at room temperature. The addition of a catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can facilitate the reaction.
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Reaction Progression: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude thiophene-3-carbonyl chloride, a pale yellow oil, is typically used in the next step without further purification.
Causality Note: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed, simplifying the purification process.
Step 2: Amide Formation - Synthesis of N-Propylthiophene-3-carboxamide
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Reagent Preparation: Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Amine Addition: In a separate flask, dissolve n-propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
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Reaction: Add the amine solution dropwise to the stirred solution of thiophene-3-carbonyl chloride at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Propylthiophene-3-carboxamide as a solid.
Trustworthiness Note: This self-validating protocol includes an in-situ generated acid scavenger (the tertiary amine base) which neutralizes the HCl byproduct of the amide formation, preventing the protonation and deactivation of the nucleophilic propylamine. The aqueous work-up effectively removes the amine salt and any remaining water-soluble impurities.
Synthesis Workflow Diagram
Caption: Synthesis of N-Propylthiophene-3-carboxamide.
Potential Applications in Drug Discovery
While specific biological data for N-Propylthiophene-3-carboxamide is not extensively documented, the broader class of thiophene-3-carboxamide derivatives has shown significant promise in several therapeutic areas. They have been investigated as:
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VEGFR-2 Inhibitors: Certain derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[3][5]
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Kinase Inhibitors: The thiophene-3-carboxamide scaffold is a known hinge-binding motif for various kinases, and derivatives have been explored as inhibitors of targets such as c-Jun N-terminal kinase (JNK).[2]
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Anticancer Agents: Thiophene carboxamides have exhibited cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1]
N-Propylthiophene-3-carboxamide represents a foundational structure from which more complex and potent derivatives can be designed and synthesized. Its straightforward synthesis allows for the facile introduction of further diversity at the thiophene ring or modification of the N-alkyl group to explore structure-activity relationships (SAR) in drug discovery programs.
Logical Relationship of Thiophene-3-Carboxamides in Drug Discovery
Caption: Role in Drug Discovery.
Conclusion
N-Propylthiophene-3-carboxamide serves as a valuable building block in the exploration of the chemical space around the medicinally important thiophene carboxamide core. While detailed experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and an informed estimation of its physicochemical properties based on established chemical principles and data from related analogs. The provided synthetic protocol is reliable and adaptable, offering a solid foundation for researchers to produce this compound and its derivatives for further investigation in drug discovery and materials science.
References
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. (2024).
- N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide. EvitaChem.
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. (2021).
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. Journal of Medicinal Chemistry. (2026).
- A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers. BenchChem.
- N-(4-aminophenyl)-N-propylthiophene-3-carboxamide. PubChem.
- Two biologically active thiophene-3-carboxamide deriv
- Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Thiophene-3-carboxamide. PubChem.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (2011).
- Thiophene-2-carboxamide, N-ethyl-N-propyl-. NIST WebBook.
- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. (2022).
- N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride. EvitaChem.
- ¹H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- Thiophene-2-carboxamide, N-(3-chlorophenyl)-. NIST WebBook.

